molecular formula C8H11NO4S B3058552 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide CAS No. 900165-91-5

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B3058552
CAS No.: 900165-91-5
M. Wt: 217.24
InChI Key: VIPQBIKWDATFSG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide is an organic compound characterized by the presence of a hydroxymethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide typically involves the hydroxymethylation of 4-methoxybenzenesulfonamide. This process can be achieved through the reaction of 4-methoxybenzenesulfonamide with formaldehyde under basic conditions, followed by reduction to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(Carboxymethyl)-4-methoxybenzene-1-sulfonamide.

    Reduction: Formation of 3-(Hydroxymethyl)-4-methoxybenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(hydroxymethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4,10H,5H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPQBIKWDATFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730047
Record name 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900165-91-5
Record name 3-(Hydroxymethyl)-4-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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